

An In-Depth Technical Guide to Flucythrinate: From Chemical Identity to Toxicological Pathways

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Compound of Interest

Compound Name: **Flucythrinate**

Cat. No.: **B1672867**

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Introduction

Flucythrinate is a synthetic pyrethroid insecticide and acaricide known for its high efficacy against a wide range of agricultural pests.^[1] As a member of the Type II pyrethroid class, its mode of action is primarily centered on the disruption of nerve function in target organisms. This technical guide provides a comprehensive overview of **flucythrinate**, detailing its chemical identity, physicochemical properties, toxicological data, experimental protocols for its synthesis and analysis, and a visualization of its neurotoxic signaling pathway.

Chemical Identity

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate^[2]

Synonyms: **Flucythrinate** has been marketed and identified under various names and codes. A comprehensive list of synonyms is provided below for clear identification and cross-referencing in research and regulatory contexts.

Type	Synonym
Common Name	Flucythrinate[3]
Trade Names	CyBolt, Pay-Off, Cythrin, Fuching Jujr, Stock Guard[2]
Chemical Names	Cyano(3-phenoxyphenyl)methyl 2-(4-(difluoromethoxy)phenyl)-3-methylbutanoate, Cyano(3-phenoxyphenyl)methyl 2-(4-(difluoromethoxy)phenyl)-3-methylbutyrate, 4-(Difluoromethoxy)-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxy-phenyl)methyl ester, Benzeneacetic acid, 4-(difluoromethoxy)-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester[2]
CAS Number	70124-77-5
Other Identifiers	AC 222705, OMS 2007, UNII-57D0GAO3RX

Physicochemical Properties

The physicochemical properties of **flucythrinate** are crucial for understanding its environmental fate, bioavailability, and formulation development.

Property	Value
Molecular Formula	C ₂₆ H ₂₃ F ₂ NO ₄
Molecular Weight	451.46 g/mol
Appearance	Dark amber, viscous liquid with a faint ester-like odor.
Vapor Pressure	1.2 x 10 ⁻⁶ Pa at 25 °C
Water Solubility	0.06 mg/L at 25 °C
Log K _{ow} (Octanol-Water Partition Coefficient)	6.20
Hydrolysis Half-life (at 27 °C)	~40 days (pH 3), 52 days (pH 5), 6.3 days (pH 9)

Toxicological Data

Flucythrinate is classified as a neurotoxicant and exhibits high toxicity to a range of organisms. The following tables summarize key toxicological data.

Mammalian Toxicity:

Species	Route	Value
Rat (male)	Oral LD ₅₀	67 mg/kg
Rat (female)	Oral LD ₅₀	81 mg/kg
Mouse	Oral LD ₅₀	76 mg/kg

Ecotoxicity:

Organism	Test	Value
Fish	96-hour LC ₅₀	Highly toxic (values often <0.01 µg/L)
Aquatic Invertebrates (e.g., Daphnia)	Acute EC ₅₀	High toxicity
Bees	Acute Contact LD ₅₀	High toxicity

Experimental Protocols

Synthesis of Flucythrinate

The commercial synthesis of **flucythrinate** is achieved through the esterification of two primary intermediates: (+)-alpha-cyano-m-phenoxybenzyl alcohol and (+)-alpha-isopropyl-4-difluoromethoxyphenylacetyl chloride.

Methodology:

- Preparation of the Acid Chloride: The synthesis begins with the conversion of (+)-alpha-isopropyl-4-difluoromethoxyphenylacetic acid to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride in an anhydrous organic solvent like dichloromethane. The reaction is carried out under controlled temperature to prevent side reactions.
- Esterification: The resulting (+)-alpha-isopropyl-4-difluoromethoxyphenylacetyl chloride is then reacted with (+)-alpha-cyano-m-phenoxybenzyl alcohol. This esterification reaction is conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
- Reaction Conditions: To ensure a high yield and purity of **flucythrinate**, the esterification reaction is performed under anhydrous conditions and at a controlled temperature.
- Purification: Following the reaction, the crude **flucythrinate** is purified to remove unreacted starting materials, byproducts, and the solvent. Purification can be achieved through techniques such as column chromatography.

Analytical Methods for Flucythrinate Residue Analysis

The determination of **flucythrinate** residues in environmental and biological samples is critical for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Food Samples:

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by GC-MS/MS analysis.

- Sample Preparation (QuEChERS):

- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- Add an appropriate internal standard.
- Add 10 mL of acetonitrile (with 1% acetic acid for the AOAC method or as is for the EN method).
- Add the appropriate buffered extraction salts (e.g., MgSO₄ and sodium acetate for the AOAC method).
- Shake vigorously for 1-5 minutes and centrifuge at 4000-5000 rpm for 5 minutes.
- The supernatant is then subjected to dispersive solid-phase extraction (dSPE) for cleanup. This involves transferring an aliquot of the supernatant to a tube containing a mixture of sorbents like primary secondary amine (PSA), C18, and MgSO₄ to remove matrix interferences.
- Vortex and centrifuge the dSPE tube. The final supernatant is ready for GC-MS analysis.

- GC-MS/MS Analysis:

- Gas Chromatograph: Agilent Intuvo 9000 GC system or similar.
- Column: A low-polarity capillary column suitable for pesticide analysis.

- Oven Temperature Program: An example program could be: initial temperature of 80°C, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 minutes.
- Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Example transitions for **flucythrinate** could be monitored.

2. High-Performance Liquid Chromatography (HPLC) Protocol for Water Samples:

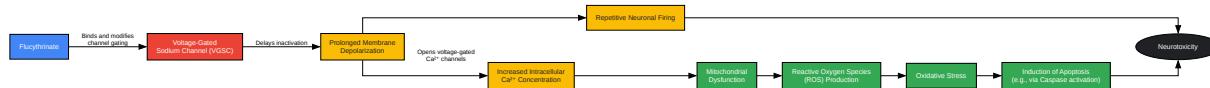
This protocol describes a reversed-phase HPLC method with UV detection for the determination of pyrethroids in water.

- Sample Preparation (Liquid-Liquid Extraction):
 - Take a 750 mL water sample and saturate it with salt.
 - Extract the sample by stirring with acetonitrile in a 1 L volumetric flask.
 - Allow the phases to separate. A portion of the acetonitrile layer containing the extracted **flucythrinate** is collected for analysis.
- HPLC-UV Analysis:
 - HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
 - Column: A C18 reversed-phase column (e.g., 5 µm particle size, 250mm × 4.6 mm).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v).
 - Flow Rate: Typically 1.0-1.5 mL/min.
 - Detection: UV detection at a specified wavelength (e.g., 220 nm).
 - Injection Volume: 20-40 µL.

Signaling Pathways and Experimental Workflows

Neurotoxic Signaling Pathway of Flucythrinate

As a Type II pyrethroid, **flucythrinate**'s primary mode of action is the disruption of voltage-gated sodium channels (VGSCs) in the neuronal membranes of target organisms. This initial interaction triggers a cascade of downstream events leading to neurotoxicity.

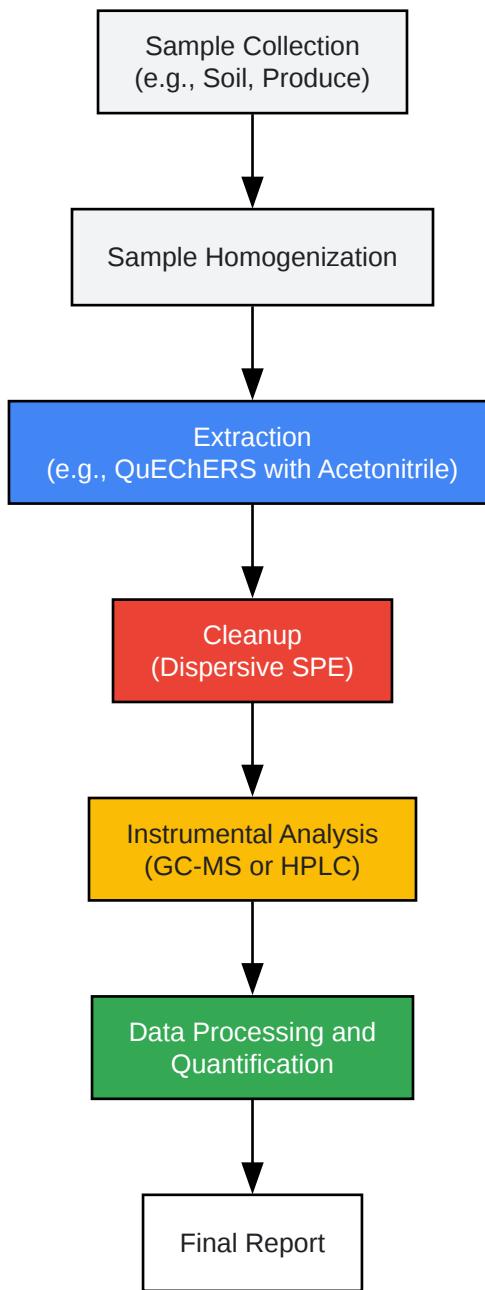


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Caption: Neurotoxic signaling pathway of **flucythrinate**.

Experimental Workflow for Flucythrinate Residue Analysis

The following diagram illustrates a typical workflow for the analysis of **flucythrinate** residues in an environmental sample, such as soil or produce.



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Caption: General workflow for **flucythrinate** residue analysis.

Conclusion

This technical guide provides a detailed overview of **flucythrinate**, encompassing its chemical properties, toxicological profile, and methodologies for its synthesis and analysis. The visualization of its neurotoxic signaling pathway offers a clear understanding of its mode of

action at the molecular level. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science, facilitating further investigation and informed decision-making regarding this potent insecticide.

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References

- 1. fms-inc.com [fms-inc.com]
- 2. Flucythrinate | C26H23F2NO4 | CID 50980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flucythrinate - Wikipedia [en.wikipedia.org]
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